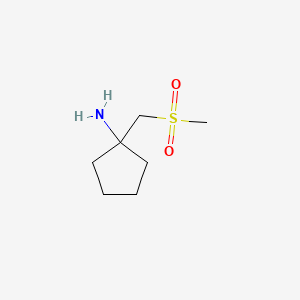
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a dimethylpropanoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a dimethylpropanoic acid group. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent, followed by the reaction with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate. This intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: This compound has a similar structure but lacks the dimethylpropanoic acid moiety.
5-Bromo-2-fluorocinnamic acid: This compound has a cinnamic acid moiety instead of the dimethylpropanoic acid group.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound contains a pyrazinylmethanone group instead of the dimethylpropanoic acid moiety.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the dimethylpropanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
QIFXUXVQACFELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


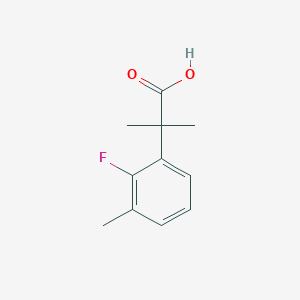
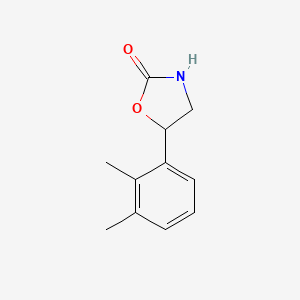

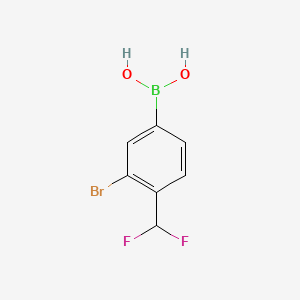
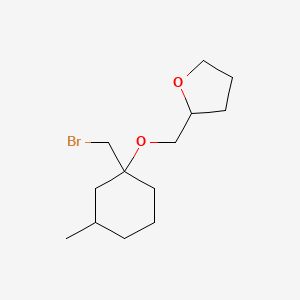
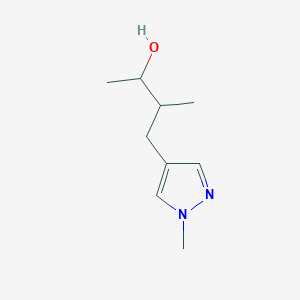
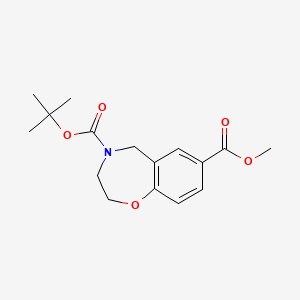
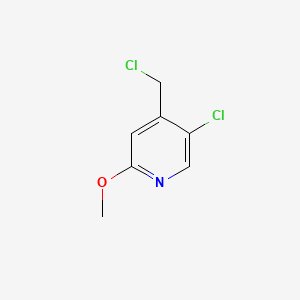
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
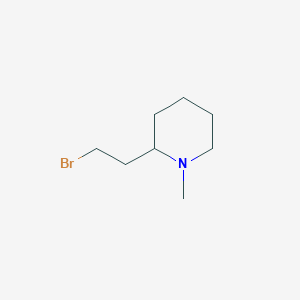
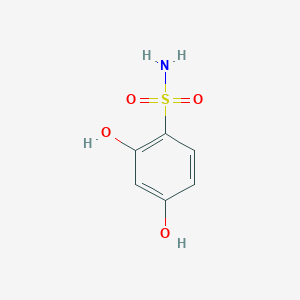
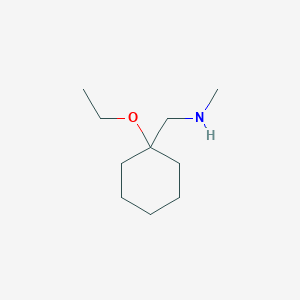
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
